Cas no 1277178-03-6 (8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine)

8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazopyridine core with bromine and trifluoromethyl substituents. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, influencing pharmacokinetic profiles. This compound is suited for applications in medicinal chemistry, including the development of kinase inhibitors and antimicrobial agents. Its high purity and well-defined reactivity ensure consistent performance in synthetic workflows.
8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine structure
1277178-03-6 structure
商品名:8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine
CAS番号:1277178-03-6
MF:C9H6BrF3N2
メガワット:279.056551456451
CID:6268222
PubChem ID:165353974

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • 8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine
    • EN300-1591767
    • 1277178-03-6
    • DTXSID301194449
    • 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
    • インチ: 1S/C9H6BrF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3
    • InChIKey: XUNUHVIFZSRNAB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(F)(F)F)=CN2C(C)=CN=C21

計算された属性

  • せいみつぶんしりょう: 277.96665g/mol
  • どういたいしつりょう: 277.96665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 17.3Ų

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591767-0.05g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
0.05g
$612.0 2023-06-04
Enamine
EN300-1591767-0.1g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
0.1g
$640.0 2023-06-04
Enamine
EN300-1591767-5.0g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
5g
$2110.0 2023-06-04
Enamine
EN300-1591767-1000mg
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
1000mg
$728.0 2023-09-23
Enamine
EN300-1591767-2.5g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
2.5g
$1428.0 2023-06-04
Enamine
EN300-1591767-1.0g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
1g
$728.0 2023-06-04
Enamine
EN300-1591767-10.0g
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
10g
$3131.0 2023-06-04
Enamine
EN300-1591767-5000mg
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
5000mg
$2110.0 2023-09-23
Enamine
EN300-1591767-100mg
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
100mg
$640.0 2023-09-23
Enamine
EN300-1591767-250mg
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
1277178-03-6
250mg
$670.0 2023-09-23

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 関連文献

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridineに関する追加情報

8-Bromo-3-Methyl-6-(Trifluoromethyl)Imidazo[1,2-a]Pyridine: A Comprehensive Overview

The compound 8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, identified by the CAS number 1277178-03-6, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazopyridines, which are known for their structural versatility and biological activity. The presence of substituents such as bromine, methyl, and trifluoromethyl groups at specific positions on the imidazo[1,2-a]pyridine framework imparts unique electronic and steric properties, making it a valuable molecule for research and development.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The substitution pattern in 8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine allows for precise modulation of its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. These attributes make it a promising candidate for preclinical studies targeting various disease states.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent functionalization. Researchers have optimized these steps to achieve high yields and purity levels, ensuring its suitability for advanced biological assays. The use of modern synthetic techniques has also enabled the exploration of analogs with varying substituents, further expanding its potential applications.

In terms of biological activity, 8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has shown promising results in inhibiting key enzymes involved in cellular signaling pathways. For instance, recent findings suggest that this compound exhibits potent activity against certain kinases associated with cancer progression. Its ability to selectively target these enzymes without significant off-target effects underscores its potential as a lead compound for anticancer drug development.

The trifluoromethyl group at position 6 plays a critical role in enhancing the molecule's lipophilicity and stability. This substitution pattern also contributes to its ability to penetrate cellular membranes efficiently, a crucial factor for drug efficacy. Furthermore, the bromine atom at position 8 introduces additional electronic effects that can be exploited to fine-tune its interaction with biological targets.

In conclusion, 8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine represents a significant advancement in heterocyclic chemistry. Its unique structure and functional groups make it a valuable tool for researchers in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative therapeutic agents.

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